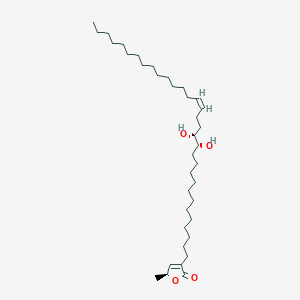
N-acetyldichloro-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyldichloro-L-tyrosine is an L-tyrosine derivative in which an L-tyrosine core has two chloro substituents at each position ortho to the benzyl hydroxy group and an acetyl substituent on the nitrogen atom. It is a dichlorobenzene and a L-tyrosine derivative.
Scientific Research Applications
1. Nuclear Magnetic Resonance Studies N-acetyl-L-tyrosine has been studied for its interaction with chymotrypsin, revealing insights into enzyme-substrate complexes. Using N-acetyl-L-[(13)C]tyrosine, researchers observed negligible substrate strain in the Michaelis complex during enzyme-substrate reactions (Robillard, Shaw, & Shulman, 1974).
2. Reactivity in Nitration and Chlorination Processes In a study focusing on the interaction of nitrite with hypochlorous acid, N-acetyl-L-tyrosine was used to form reactive species capable of nitrating and chlorinating phenolic substrates like tyrosine. This research sheds light on the formation of nitrating and chlorinating species in biological systems (Eiserich et al., 1996).
3. Site-Specific Protein Modification N-alpha-Fmoc-3-acetyl-L-tyrosine has been synthesized for selective protein modification. This approach was used in the study of HIV-1 Tat peptide and TAR RNA interactions, demonstrating the potential for precise labeling and analysis of protein interactions (Tamilarasu et al., 2001).
4. Chemical Influences on Tyrosine Phosphorylation Research comparing the reactivities of tyrosine and modified tyrosines like N-acetyltyrosine has provided insights into the chemical aspects of biological tyrosine phosphorylation. Such studies have implications for understanding the specificity of phosphorylation in biological processes (Martin et al., 1990).
5. Tyrosine Metabolism and Catabolism Studies on the metabolism and catabolism of tyrosine, including derivatives like N-acetyltyrosine, are crucial for understanding tyrosine's role in plant physiology and its use in human medicine and nutrition (Schenck & Maeda, 2018).
6. Chlorination Studies The reactivity of N-acetyltyrosine in chlorination reactions has been studied, providing insights into the chlorination of tyrosyl residues. This research is significant for understanding the chemical reactions involving tyrosine derivatives in biological systems (Drabik & Naskalski, 2001).
properties
CAS RN |
20818-21-7 |
|---|---|
Product Name |
N-acetyldichloro-L-tyrosine |
Molecular Formula |
C11H11Cl2NO4 |
Molecular Weight |
292.11 g/mol |
IUPAC Name |
(2S)-2-acetamido-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H11Cl2NO4/c1-5(15)14-9(11(17)18)4-6-2-7(12)10(16)8(13)3-6/h2-3,9,16H,4H2,1H3,(H,14,15)(H,17,18)/t9-/m0/s1 |
InChI Key |
JXTXIPSILLOFNY-VIFPVBQESA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O |
SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC1=CC(=C(C(=C1)Cl)O)Cl)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Acetamido-3-[[1,4,4a,5,6,6a,7,12,12a,12b-decahydro-4a,8,12a,12b-tetrahydroxy-3-methyl-1,7,12-trioxobenz[a]anthracene-6a-yl]thio]propionic acid](/img/structure/B1245602.png)









![1,3-Propanediamine, N,N''-[(dimethylsilylene)di-3,1-propanediyl]bis-](/img/structure/B1245619.png)


